Deoxybouvardin
CAS No.: 64725-24-2
Cat. No.: VC1603659
Molecular Formula: C40H48N6O9
Molecular Weight: 756.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64725-24-2 |
|---|---|
| Molecular Formula | C40H48N6O9 |
| Molecular Weight | 756.8 g/mol |
| IUPAC Name | 24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
| Standard InChI | InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50) |
| Standard InChI Key | VXVGFMUNENQGFW-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |
| Canonical SMILES | CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Introduction
Chemical Structure and Properties
Deoxybouvardin has a complex molecular structure with the chemical formula C40H48N6O9 and a molecular weight of 756.8 g/mol . The compound contains multiple rings and functional groups that contribute to its biological activity. Its IUPAC name is 24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone .
Table 1. Chemical and Physical Properties of Deoxybouvardin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C40H48N6O9 | |
| Molecular Weight | 756.8 g/mol | |
| XLogP3-AA | 3 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 756.34827713 Da |
The structural features of Deoxybouvardin include a 4-methoxyphenyl methyl group, six methyl groups, and a complex hexacyclic framework containing both peptide bonds and other functional groups. The compound's relatively high hydrogen bond acceptor count (9) and donor count (4) suggest its potential for forming multiple hydrogen bonds with biological targets, which may contribute to its mechanism of action .
Anticancer Mechanisms
Deoxybouvardin exhibits potent anticancer activity through multiple mechanisms. Research has demonstrated that DB targets several critical cellular processes including kinase signaling, reactive oxygen species (ROS) generation, cell cycle regulation, and apoptotic pathways.
Effects on Non-Small Cell Lung Cancer
Deoxybouvardin has shown significant inhibitory effects on both gefitinib (GEF)-sensitive and -resistant non-small cell lung cancer cells. In vitro studies with HCC827 cells demonstrated that DB inhibits cell viability and growth in a concentration- and time-dependent manner .
Molecular docking studies suggest that DB interacts with kinases in the ATP-binding pockets, directly inhibiting their activity. In vitro kinase assays confirmed that DB inhibits epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and AKT kinases, suppressing their phosphorylation in HCC827 cells .
Beyond kinase inhibition, DB induces ROS generation and cell cycle arrest in NSCLC cells. Treatment with DB leads to mitochondrial membrane depolarization and subsequently triggers apoptosis through caspase activation, which was confirmed by Z-VAD-FMK treatment studies .
Table 2. Effects of Deoxybouvardin on NSCLC Cells
| Parameter | Observation | Mechanism |
|---|---|---|
| Cell Viability | Inhibition in concentration- and time-dependent manner | Multiple pathway targeting |
| EGFR, MET, AKT Kinases | Direct inhibition | Interaction with ATP-binding pockets |
| ROS Levels | Increased generation | Oxidative stress induction |
| Cell Cycle | Arrest | Disruption of cell cycle progression |
| Mitochondrial Function | Membrane depolarization | Triggering of intrinsic apoptotic pathway |
| Apoptosis | Induction | Caspase activation |
Effects on Colorectal Cancer
Deoxybouvardin demonstrates remarkable efficacy against both oxaliplatin (Ox)-sensitive and -resistant colorectal cancer (CRC) cells. Studies with HCT116 and HCT116-OxR cell lines showed that DB significantly inhibited cell growth with IC50 values of 4.6 and 3.1 nM, respectively, after 48 hours of treatment .
Unlike its effects on NSCLC cells, DB's primary mechanism in CRC cells appears to be through the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation leads to increased ROS generation and subsequent apoptosis. Pre-treatment of CRC cells with either JNK MAPK inhibitor (SP600125) or p38 MAPK inhibitor (SB20358) partially prevented the anti-proliferative effect of DB, confirming the role of these pathways in DB-mediated apoptosis .
The soft agar colony formation assay demonstrated that DB effectively inhibits colony formation in both HCT116 and HCT116-OxR cells, decreasing both the size and number of colonies. Importantly, while oxaliplatin (2 μM) inhibited colony formation in HCT116 cells, it was ineffective against HCT116-OxR cells, highlighting DB's potential for overcoming chemoresistance .
Flow cytometric analysis revealed that DB treatment increases both early apoptotic cells (annexin V-FITC-positive and 7-AAD-negative) and late apoptotic cells (annexin V-FITC-negative and 7-AAD-positive) in a dose-dependent manner. Notably, DB shows selectivity toward cancer cells, with minimal toxicity observed in non-cancerous human keratinocyte HaCaT cells, where the IC50 value was above 60 nM .
Table 3. Effects of Deoxybouvardin on Colorectal Cancer Cells
| Parameter | HCT116 (Ox-sensitive) | HCT116-OxR (Ox-resistant) | Mechanism |
|---|---|---|---|
| IC50 (48h) | 4.6 nM | 3.1 nM | Multi-pathway targeting |
| Colony Formation | Significant inhibition | Significant inhibition | Growth inhibition |
| Early Apoptosis | Increased from 4.56% to 21.78% at 6 nM | Increased from 3.12% to 8.58% at 6 nM | JNK/p38 activation |
| Late Apoptosis | Increased from 1.72% to 11.22% at 6 nM | Increased from 2.39% to 34.13% at 6 nM | JNK/p38 activation |
| ROS Generation | Increased from 9.88% to 29.83% at 6 nM | Increased from 8.14% to 35.77% at 6 nM | Oxidative stress |
| Normal Cell (HaCaT) Toxicity | Minimal (IC50 > 60 nM) | Not applicable | Cancer-specific activity |
Molecular Targets and Signaling Pathways
Deoxybouvardin exhibits its anticancer activity through interactions with multiple molecular targets and signaling pathways. The compound's effectiveness against drug-resistant cancer cells suggests it may overcome resistance mechanisms by targeting alternative or multiple pathways.
In NSCLC, DB directly inhibits EGFR, MET, and AKT kinases by interacting with their ATP-binding pockets . This multi-kinase inhibition disrupts critical growth and survival signaling pathways in cancer cells. EGFR mutations are common in NSCLC and can lead to constitutive activation of downstream signaling pathways, promoting cancer cell survival and proliferation. By inhibiting EGFR, DB can potentially counteract these oncogenic effects.
In colorectal cancer cells, DB activates JNK and p38 MAPK pathways, leading to increased ROS generation and apoptosis . The JNK and p38 MAPK pathways are stress-activated protein kinase pathways that can promote apoptosis when persistently activated. DB's ability to activate these pathways suggests it may induce cellular stress that triggers programmed cell death.
Both in NSCLC and CRC cells, DB treatment leads to mitochondrial membrane depolarization, cytochrome c release, and activation of caspases, indicating that the intrinsic apoptotic pathway plays a crucial role in DB-induced cell death .
Table 4. Molecular Targets and Signaling Pathways Affected by Deoxybouvardin
| Cancer Type | Primary Targets | Affected Pathways | Cellular Outcomes |
|---|---|---|---|
| NSCLC | EGFR, MET, AKT | Growth factor signaling | Inhibition of cell growth, ROS generation, apoptosis |
| CRC | JNK, p38 MAPK | Stress response signaling | ROS generation, mitochondrial dysfunction, apoptosis |
| Both | Mitochondria | Intrinsic apoptotic pathway | Cytochrome c release, caspase activation, apoptosis |
Future Research Directions
The promising anticancer activity of Deoxybouvardin against drug-resistant cancer cells warrants further investigation into several areas:
-
Structure-activity relationship studies could help identify the essential structural features of DB responsible for its anticancer activity, potentially leading to the development of synthetic analogs with improved pharmacological properties.
-
Preclinical animal studies are needed to evaluate the pharmacokinetics, biodistribution, and toxicity profile of DB before clinical trials can be considered.
-
Combination therapies with DB and conventional chemotherapeutic agents should be explored to determine potential synergistic effects and strategies to overcome drug resistance.
-
The molecular mechanisms underlying DB's selective toxicity toward cancer cells compared to normal cells require further investigation, which could provide insights into developing more targeted cancer therapies.
-
The potential of DB against other cancer types, particularly those with high rates of drug resistance, should be evaluated to broaden its therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume